Tropine benzylate
Overview
Description
Tropine benzylate is a chemical compound belonging to the class of tropane alkaloids. Tropane alkaloids are naturally occurring compounds characterized by their bicyclic structure, which includes a tropane ring. This compound is synthesized by the esterification of tropine with benzilic acid. This compound is known for its pharmacological properties and has been studied for various scientific and medical applications.
Mechanism of Action
- This leads to enhanced dopaminergic neurotransmission, which helps alleviate symptoms associated with movement disorders and extrapyramidal side effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Tropine benzylate plays a significant role in biochemical reactions, particularly in the nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with tropinone reductase I (TR-I), which catalyzes the reduction of tropinone to tropine . This compound also interacts with cytochrome P450 enzymes, which are involved in its metabolic processing . These interactions are crucial for the compound’s pharmacological activity and its role in biochemical pathways.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the expression of genes involved in the biosynthesis of tropane alkaloids . Additionally, it impacts cellular metabolism by interacting with enzymes that regulate metabolic flux and metabolite levels . These effects highlight the compound’s importance in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors in the nervous system, leading to the modulation of neurotransmitter release . It also inhibits certain enzymes, such as tropinone reductase II (TR-II), which is involved in the biosynthesis of pseudotropine . These molecular interactions are essential for the compound’s pharmacological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of neurotransmitter release and improvement in cognitive function . At higher doses, this compound can cause toxic or adverse effects, including neurotoxicity and disruption of metabolic processes . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of tropane alkaloids. The compound interacts with enzymes such as tropinone reductase I (TR-I) and cytochrome P450, which play essential roles in its metabolic processing . These interactions affect the metabolic flux and levels of metabolites, contributing to the compound’s overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. In plants, tropane alkaloids like this compound are transported from the roots to the aerial parts, where they are stored . In animal models, the compound is distributed to various tissues, including the nervous system, where it exerts its pharmacological effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic use.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it interacts with enzymes involved in metabolic processes . These localization patterns are vital for the compound’s biochemical activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropine benzylate is typically synthesized through the esterification of tropine with benzilic acid. The reaction involves the use of a suitable catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. The reaction is allowed to proceed until the desired ester is formed.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques, such as distillation and crystallization, are employed to achieve the desired quality of this compound.
Chemical Reactions Analysis
Types of Reactions: Tropine benzylate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the benzylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted tropine derivatives.
Scientific Research Applications
Tropine benzylate has been extensively studied for its applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other tropane derivatives.
Biology: Studied for its effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticholinergic agent.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Comparison with Similar Compounds
- Atropine
- Scopolamine
- Cocaine
- Calystegines
Tropine benzylate’s unique structure and pharmacological properties make it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2,2-diphenylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-23-18-12-13-19(23)15-20(14-18)26-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-20,25H,12-15H2,1H3/t18-,19+,20? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVZGWNHSCGMCT-YOFSQIOKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3736-36-5 | |
Record name | Tropine benzylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003736365 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzeneacetic acid, α-hydroxy-α-phenyl-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TROPINE BENZYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3M2OLH58KE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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